molecular formula C19H16N2O3S2 B4086427 2-(BENZENESULFONYL)-2-[(2Z)-3-(2,5-DIMETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE

2-(BENZENESULFONYL)-2-[(2Z)-3-(2,5-DIMETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE

Cat. No.: B4086427
M. Wt: 384.5 g/mol
InChI Key: GZEMUCPZTHYTJE-ZPHPHTNESA-N
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Description

2-(BENZENESULFONYL)-2-[(2Z)-3-(2,5-DIMETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE is a complex organic compound that features a benzenesulfonyl group, a thiazolidinone ring, and an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZENESULFONYL)-2-[(2Z)-3-(2,5-DIMETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under basic conditions.

    Introduction of the benzenesulfonyl group: This step might involve sulfonylation using benzenesulfonyl chloride in the presence of a base.

    Formation of the acetonitrile moiety: This can be done by reacting the intermediate with a suitable nitrile source under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazolidinone ring or the benzenesulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group in the thiazolidinone ring.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the thiazolidinone ring is particularly noteworthy, as it is a common pharmacophore in medicinal chemistry.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzenesulfonyl group and the thiazolidinone ring could play crucial roles in binding to the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(BENZENESULFONYL)-2-[(2Z)-3-(PHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE
  • 2-(BENZENESULFONYL)-2-[(2Z)-3-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE

Uniqueness

The uniqueness of 2-(BENZENESULFONYL)-2-[(2Z)-3-(2,5-DIMETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE lies in the specific substitution pattern on the phenyl ring and the presence of the acetonitrile moiety. These structural features might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(2Z)-2-(benzenesulfonyl)-2-[3-(2,5-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-13-8-9-14(2)16(10-13)21-18(22)12-25-19(21)17(11-20)26(23,24)15-6-4-3-5-7-15/h3-10H,12H2,1-2H3/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEMUCPZTHYTJE-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)CSC2=C(C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N\2C(=O)CS/C2=C(/C#N)\S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(BENZENESULFONYL)-2-[(2Z)-3-(2,5-DIMETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE
Reactant of Route 2
2-(BENZENESULFONYL)-2-[(2Z)-3-(2,5-DIMETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE
Reactant of Route 3
2-(BENZENESULFONYL)-2-[(2Z)-3-(2,5-DIMETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE
Reactant of Route 4
2-(BENZENESULFONYL)-2-[(2Z)-3-(2,5-DIMETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE
Reactant of Route 5
Reactant of Route 5
2-(BENZENESULFONYL)-2-[(2Z)-3-(2,5-DIMETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE
Reactant of Route 6
Reactant of Route 6
2-(BENZENESULFONYL)-2-[(2Z)-3-(2,5-DIMETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE

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